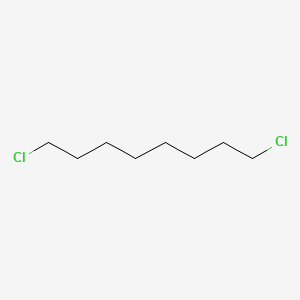

1,8-Dichlorooctane

Description

Properties

IUPAC Name |

1,8-dichlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYMNDFVLNUAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062226 | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-99-4 | |

| Record name | 1,8-Dichlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dichlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,8-Dichlorooctane chemical properties and specifications

An In-depth Technical Guide to 1,8-Dichlorooctane for Researchers and Drug Development Professionals

Introduction

This compound is a versatile bifunctional alkyl halide that serves as a key building block in a multitude of synthetic applications.[1][2] Its linear eight-carbon chain is terminated at both ends by reactive chlorine atoms, making it an ideal intermediate for constructing long-chain molecules, forming cyclic compounds, and synthesizing specialized polymers.[1] This technical guide provides a comprehensive overview of the chemical properties, specifications, and synthetic utility of this compound, tailored for professionals in research, science, and drug development.

Chemical Properties and Specifications

The fundamental properties of this compound are summarized in the tables below, offering a consolidated resource for laboratory use.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 2162-99-4 | [3][4][5][6] |

| Molecular Formula | C₈H₁₆Cl₂ | [3][4][5][6] |

| Molecular Weight | 183.12 g/mol | [3][4][6][7] |

| IUPAC Name | This compound | [5][7] |

| Synonyms | Octane (B31449), 1,8-dichloro-; Octamethylene dichloride | [2][5][7] |

| SMILES String | ClCCCCCCCCCl | [8] |

| InChI Key | WXYMNDFVLNUAIA-UHFFFAOYSA-N | [5][8] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [3][4] |

| Melting Point | -8 °C | [3][4][8][9] |

| Boiling Point | 241 °C at 760 mmHg; 115-116 °C at 11 mmHg | [3][4][8] |

| Density | 1.025 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.459 | [3][4] |

| Water Solubility | 0.17 g/L at 20 °C | [3][4][9] |

| Vapor Pressure | 0.057 mmHg at 25 °C | [3][4] |

| LogP (Octanol/Water) | 3.8 - 3.9 | [3][7] |

| Dielectric Constant | 7.64 | [8][9] |

Table 3: Safety and Handling Information

| Property | Value | Source(s) |

| Flash Point | 118 °C (244.4 °F) | [2][3] |

| GHS Pictogram | GHS07 (Exclamation mark) | [7] |

| GHS Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [7] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [7] |

| Storage Class | 10 - Combustible liquids | |

| Storage Temperature | Store below +30°C | [3][4] |

| WGK (Germany) | 3 (highly hazardous to water) | [4] |

Reactivity and Synthetic Applications

As a bifunctional electrophile, this compound is primarily used in nucleophilic substitution reactions. The two terminal chlorine atoms can react sequentially or simultaneously, allowing for the controlled synthesis of complex molecules.

This reactivity is fundamental to its application in various fields:

-

Polymer Chemistry : It serves as a linker in the synthesis of polymers and polymeric membranes.[3][10]

-

Pharmaceutical Synthesis : The C8 backbone is incorporated into various structures as an intermediate for active pharmaceutical ingredients (APIs).[1][10]

-

Materials Science : It is used to prepare long-chain functionalized molecules, such as the C20-backbone of eicosanes with phosphate (B84403) headgroups, and in the synthesis of planar-chiral imidazolium (B1220033) salts for specialized applications.[3][10]

-

Biomedical Applications : The compound is a precursor in the synthesis of perfluorocarbons and is used in the preparation of biosensors.[3][10]

Below is a diagram illustrating the general synthetic pathways involving this compound.

Caption: Synthetic pathways of this compound with nucleophiles.

Experimental Protocols: General Methodology

While specific, detailed protocols are proprietary or published in specialized literature, a general experimental workflow for a nucleophilic substitution reaction using this compound can be described. The following serves as a conceptual guide for researchers.

Objective: Synthesize a disubstituted octane derivative, Nu-(CH₂)₈-Nu, from this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alkoxide), typically 2.2 equivalents

-

A suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

A non-nucleophilic base (if the nucleophile is used as its salt, e.g., K₂CO₃, Et₃N)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification apparatus (e.g., column chromatography, distillation)

Methodology Workflow:

The logical flow of a typical synthesis is outlined in the diagram below.

Caption: A typical workflow for synthesis using this compound.

Procedure Outline:

-

Reaction Setup : The nucleophile, base, and solvent are charged into a reaction vessel equipped with a condenser and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition : this compound is added to the stirred solution. The addition may be done dropwise to control any initial exotherm.

-

Reaction Conditions : The mixture is heated to a temperature sufficient to drive the substitution reaction to completion, which can range from 60 to 120 °C depending on the nucleophile's reactivity.

-

Monitoring : The reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine when the starting material has been consumed.

-

Work-up : Upon completion, the reaction is cooled, quenched (e.g., with water), and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification : The resulting crude product is purified, typically by flash column chromatography or vacuum distillation, to yield the final desired compound.

-

Characterization : The structure and purity of the final product are confirmed using spectroscopic methods like NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Conclusion

This compound is a fundamental and versatile chemical intermediate with well-defined properties. Its bifunctional nature makes it an invaluable tool for chemists in academia and industry, enabling the synthesis of a wide array of complex molecules and materials. This guide provides the core technical data and a general synthetic framework to assist researchers in effectively utilizing this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. This compound CAS#: 2162-99-4 [m.chemicalbook.com]

- 10. This compound | 2162-99-4 [chemicalbook.com]

An In-depth Technical Guide to 1,8-Dichlorooctane (CAS: 2162-99-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-dichlorooctane (CAS number 2162-99-4), a versatile bifunctional alkyl halide. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its diverse applications, particularly in the pharmaceutical and polymer science fields. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed data, reaction pathways, and safety information to facilitate its effective and safe use in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is a halogenated hydrocarbon with a linear eight-carbon chain, featuring chlorine atoms at both terminal positions.[1] This structure makes it a valuable intermediate in a variety of chemical syntheses.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2162-99-4 | [1][2] |

| Molecular Formula | C₈H₁₆Cl₂ | [1][2] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Appearance | Colorless to slightly pale-yellow liquid | [1][2] |

| Density | ~0.998 - 1.025 g/cm³ at 20-25 °C | [2][4] |

| Melting Point | -8 °C | [2][4] |

| Boiling Point | 241 °C at 760 mmHg; 115-116 °C at 11 mmHg | [2][4] |

| Solubility in Water | Sparingly soluble (0.17 g/L at 20 °C) | [2][4] |

| Solubility in Organic Solvents | Miscible with many organic solvents | [2] |

| Refractive Index (n²⁰/D) | 1.445 - 1.459 | [2][4] |

| Vapor Pressure | 0.057 mmHg at 25 °C | [2] |

| Flash Point | 228 °F (109 °C) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for C-H stretching and bending vibrations of the alkane backbone, as well as the C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different methylene (B1212753) groups in the octane (B31449) chain. The protons on the carbons adjacent to the chlorine atoms will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in different chemical environments. The carbon atoms bonded to chlorine will have the largest chemical shift.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and alkyl fragments.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 1,8-octanediol (B150283) with thionyl chloride.

Experimental Protocol: Synthesis from 1,8-Octanediol

-

Materials: 1,8-octanediol, thionyl chloride, pyridine (B92270) (optional, as a catalyst and acid scavenger).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place 1,8-octanediol.

-

Slowly add an excess of thionyl chloride to the flask. The reaction is exothermic and will produce hydrogen chloride and sulfur dioxide gas. A small amount of pyridine can be added to catalyze the reaction.[2]

-

Heat the reaction mixture to reflux for several hours to ensure complete conversion.

-

After cooling, the excess thionyl chloride is carefully removed by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under vacuum.

-

Caption: Synthesis of this compound from 1,8-Octanediol.

Applications and Key Reactions

This compound serves as a critical building block in organic synthesis due to its two reactive chlorine atoms. This allows for the construction of longer-chain molecules, cyclic compounds, and polymers.[3]

Synthesis of Diamines and Polyamines

This compound can be used to synthesize N,N'-disubstituted-1,8-octanediamines through reaction with primary or secondary amines.

Experimental Protocol: Alkylation of Amines

-

Materials: this compound, excess of the desired amine (e.g., diethylamine), a non-polar solvent (e.g., toluene), and a base (e.g., potassium carbonate) to neutralize the HCl formed.

-

Procedure:

-

Dissolve this compound in the solvent in a reaction vessel.

-

Add a significant excess of the amine to the solution. The excess amine also acts as an acid scavenger.

-

Add a base like potassium carbonate.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is washed with water to remove the salt and excess amine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.

-

The resulting diamine can be purified by distillation or chromatography.

-

Caption: General workflow for the alkylation of an amine with this compound.

Synthesis of Ethers and Polyethers

In a reaction analogous to the Williamson ether synthesis, this compound can react with alkoxides or diols to form ethers or polyethers.

Experimental Protocol: Synthesis of a Polyether with a Diol

-

Materials: this compound, a diol (e.g., 1,6-hexanediol), a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF), or phase-transfer catalysis conditions.

-

Procedure (using a strong base):

-

In a flame-dried flask under an inert atmosphere, the diol is dissolved in an anhydrous aprotic solvent.

-

A strong base like sodium hydride is added portion-wise to form the dialkoxide.

-

This compound is then added dropwise to the solution.

-

The reaction mixture is heated and stirred for an extended period to facilitate polymerization.

-

The reaction is quenched by the addition of water or a saturated ammonium (B1175870) chloride solution.

-

The polymer is precipitated, collected, washed, and dried.

-

Caption: Polyether synthesis using this compound and a diol.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3] Its eight-carbon chain can serve as a flexible linker to connect different pharmacophores or to build up the carbon skeleton of a drug molecule. The terminal chlorine atoms allow for sequential or simultaneous reactions to introduce other functional groups.

Preparation of Polymeric Membranes

This compound can be used in interfacial polymerization to create thin-film composite membranes.[2] These membranes have applications in areas such as reverse osmosis and nanofiltration.

Experimental Protocol: Interfacial Polymerization

-

Materials: An aqueous solution of a diamine (e.g., 1,6-hexanediamine), an organic solution of this compound (e.g., in hexane), and a porous support membrane.

-

Procedure:

-

The porous support membrane is first immersed in the aqueous diamine solution.

-

The excess diamine solution is removed from the surface of the membrane.

-

The amine-saturated membrane is then brought into contact with the organic solution of this compound.

-

Polymerization occurs at the interface between the two immiscible liquids, forming a thin polyamide layer on the support membrane.

-

The resulting composite membrane is then washed and dried.

-

Caption: Interfacial polymerization to form a polyamide membrane.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[4][5]

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly closed.

-

Use only in a chemical fume hood.

-

Avoid breathing vapor or mist.

-

Avoid contact with eyes, skin, and clothing.

Conclusion

This compound is a valuable and versatile chemical intermediate with a wide range of applications in organic synthesis, polymer chemistry, and pharmaceutical development. Its bifunctional nature allows for the creation of diverse molecular architectures. This guide provides essential information for its safe and effective utilization in a research and development setting. Researchers are encouraged to consult the cited literature for further details on specific applications and experimental procedures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Process for the synthesis of (+) and (â)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane - Patent US-9527813-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP3792296A2 - Method for the synthesis of polyethers - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,8-Dichlorooctane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,8-dichlorooctane (CAS No. 2162-99-4), a versatile haloalkane intermediate used in various synthetic applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

-

Chemical Name: this compound[3]

Due to the molecule's symmetry, the number of unique signals in its NMR spectra is reduced, providing a clear example of how molecular symmetry impacts spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are relatively simple due to its linear, symmetric structure. The data presented here is typically acquired in deuterated chloroform (B151607) (CDCl₃).[1][8]

¹H NMR Data

The proton NMR spectrum of this compound displays four distinct signals corresponding to the four unique sets of methylene (B1212753) (-CH₂-) protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1, H8 (-CH₂Cl) | ~3.54 | Triplet (t) | 4H |

| H2, H7 (-CH₂CH₂Cl) | ~1.78 | Quintet (quin) | 4H |

| H3, H6 | ~1.42 | Multiplet (m) | 4H |

| H4, H5 | ~1.32 | Multiplet (m) | 4H |

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1, C8 | ~45.2 |

| C2, C7 | ~32.7 |

| C3, C6 | ~28.8 |

| C4, C5 | ~26.7 |

Note: Data is referenced to CDCl₃ at 77.00 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from C-H and C-Cl bonds. The data below is for a neat (pure liquid) sample.[5][10]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2930 - 2960 | C-H Stretch (alkane) | Strong |

| 2850 - 2870 | C-H Stretch (alkane) | Strong |

| 1450 - 1470 | C-H Bend (scissoring) | Medium |

| 720 - 730 | C-H Bend (rocking) | Medium |

| 650 - 660 | C-Cl Stretch | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.

| m/z | Proposed Fragment | Relative Intensity | Notes |

| 182 / 184 / 186 | [M]⁺ (Molecular Ion) | Low | Isotopic pattern (9:6:1 ratio) for two Cl atoms is often weak or absent. |

| 147 / 149 | [M - Cl]⁺ | Medium | Loss of one chlorine atom. |

| 91 / 93 | [C₄H₈Cl]⁺ | High | Result of cleavage. |

| 55 | [C₄H₇]⁺ | High | Alkyl fragment. |

| 41 | [C₃H₅]⁺ | High | Alkyl fragment. |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[9] For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

IR Spectroscopy (Neat Liquid)

-

Sample Preparation: Place one drop of neat this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[12][13]

-

Film Formation: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[12][13][14] Ensure no air bubbles are trapped in the film.[14]

-

Data Acquisition: Mount the "sandwiched" plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or hexane.[15]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization of the sample.[16][17]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[15][17] The column's stationary phase separates components based on their boiling points and polarities. The oven temperature is typically programmed to ramp up to ensure efficient separation.[9]

-

Ionization and Mass Analysis: As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation.[16] The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio to generate the mass spectrum.[16]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2162-99-4 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. NMR Experiments [nmr.chem.umn.edu]

- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. youtube.com [youtube.com]

- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

1,8-Dichlorooctane safety, handling, and disposal guidelines

An In-depth Technical Guide to the Safe Handling and Disposal of 1,8-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated hydrocarbon with the chemical formula C8H16Cl2.[1] It is a colorless to pale-yellow liquid that is insoluble in water but miscible with most organic solvents.[2] This compound serves as a versatile building block in organic synthesis and finds applications in the preparation of various materials, including biosensors and polymeric membranes.[3][4] Due to its chemical nature, proper understanding of its hazards, coupled with strict adherence to safety, handling, and disposal protocols, is imperative to ensure the well-being of laboratory personnel and to minimize environmental impact.

This guide provides comprehensive information on the safe management of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[5] It is harmful if swallowed or inhaled.[2]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[5]

-

H411: Toxic to aquatic life with long lasting effects.[6]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS).[5][7] Key precautions include avoiding breathing vapors, washing skin thoroughly after handling, wearing appropriate personal protective equipment, and avoiding release to the environment.[6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C8H16Cl2 | [1][3][7][8][9] |

| Molecular Weight | 183.12 g/mol | [1][7][8][10] |

| Appearance | Clear, colorless to pale-yellow liquid | [2][3] |

| Odor | Slight, distinct, sweet-chlorinated odor | [2] |

| Melting Point | -8 °C | [2][3][9] |

| Boiling Point | 241-244 °C at 760 mmHg | [2][3] |

| Flash Point | >110 °C (closed cup) | [2] |

| Density | 1.025 - 1.07 g/cm³ at 20-25 °C | [2][3][9] |

| Vapor Pressure | 0.047 - 0.057 mmHg at 25 °C | [2][3][7][9] |

| Solubility in Water | Insoluble (0.17 g/L at 20 °C) | [2][3][7][9] |

| Partition Coefficient (log Pow) | 3.8 - 5.5 | [2][3] |

Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][7]

-

Explosion-proof equipment should be used to prevent ignition from static discharge.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification | Source(s) |

| Eye Protection | Safety goggles with side-shields or a face shield. | [2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | [2] |

| Skin and Body Protection | Lab coat, long sleeves, and closed-toe footwear. | [2] |

| Respiratory Protection | If ventilation is inadequate, use an air-purifying respirator with an organic vapor cartridge. | [2] |

Storage

-

Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[2][7]

-

Keep containers tightly closed to prevent leakage and evaporation.[2][7]

-

Store away from incompatible materials such as strong oxidizing agents and alkali metals.[2]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist. | [2][7][11] |

| Skin Contact | Remove contaminated clothing and wash the skin gently with soap and copious amounts of water for at least 15 minutes. Get medical attention for persistent irritation. | [2][7][11][12][13] |

| Eye Contact | Rinse cautiously with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][7][11][12][13] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2][7][12] |

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[2] Avoid breathing vapors.[2] Absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534) and collect it into a suitable, labeled container for chemical waste.[2] Do not use combustible materials like sawdust.[2] The spill area should then be washed with detergent and water.[2] Prevent the spill from entering sewers or waterways.[2]

Disposal Guidelines

Disposal of this compound and its containers must be carried out in accordance with local, regional, national, and international regulations.[2][7]

-

Waste Chemical: this compound should be disposed of as hazardous waste. Incineration in a controlled facility is the preferred method.[2] Contact a licensed chemical waste disposal contractor for proper disposal.

-

Contaminated Packaging: Empty containers should be triple-rinsed, with the first rinse collected as hazardous waste.[14] After thorough rinsing and air-drying, the container can be disposed of through a hazardous waste collection system.[2][14]

Experimental Protocols and Workflows

General Handling Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound.

Caption: General workflow for handling hazardous chemicals.

First Aid Decision Tree for Exposure

This diagram provides a decision-making framework for first aid in case of exposure to this compound.

Caption: First aid decision tree for this compound exposure.

Chemical Waste Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of chemical waste.

Caption: Workflow for chemical waste disposal.

Conclusion

This compound is a valuable chemical intermediate in research and development. However, its potential hazards necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks, ensure a safe working environment, and protect the environment. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 2162-99-4 [chemicalbook.com]

- 5. This compound | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2162-99-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound (CAS 2162-99-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. First Aid - Chemical Poisoning [moh.gov.sa]

- 13. What You Can Do | Poison Help [poisonhelp.hrsa.gov]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Physical properties of 1,8-Dichlorooctane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,8-dichlorooctane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and research applications, offering both precise data and the methodologies for its experimental determination.

Core Physical Properties

This compound (CAS No: 2162-99-4), a halogenated alkane, is a colorless liquid utilized in various organic syntheses.[1][2] An understanding of its physical properties is critical for its application in chemical reactions, purification processes, and formulation development.

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Physical Property | Value | Conditions |

| Boiling Point | 241-243 °C | at 760 mmHg (Atmospheric Pressure)[1][3][4] |

| 115-116 °C | at 11 mmHg[2][5][6] | |

| Density | 1.025 g/mL | at 25 °C[5][6] |

| 1.026 g/mL | Not specified |

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point by Distillation

Distillation is a robust method for both purifying liquids and determining their boiling points.[7][8] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle or sand bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask.[3]

-

Sample Preparation: Place a measured volume of this compound (typically at least 5 mL) into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[3]

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[6]

-

Heating: Begin gently heating the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Data Collection: Record the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[8]

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.

Determination of Density by Pycnometry

The use of a pycnometer, or specific gravity bottle, is a highly precise method for determining the density of a liquid.[10][11]

Methodology:

-

Clean and Dry Pycnometer: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer with its stopper on an analytical balance. Record this mass.

-

Mass of Pycnometer with Water: Fill the pycnometer completely with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it.

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, insert the stopper, and remove any excess liquid. Weigh the filled pycnometer.

-

Temperature: Record the temperature of the laboratory, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.

-

Determine the volume of the pycnometer using the known density of water at the recorded temperature (Volume = Mass of water / Density of water).

-

Calculate the mass of the this compound by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.

-

Calculate the density of the this compound (Density = Mass of sample / Volume of pycnometer).

-

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

References

- 1. testbook.com [testbook.com]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. vernier.com [vernier.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. che.utah.edu [che.utah.edu]

A Technical Guide to 1,8-Dichlorooctane: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,8-dichlorooctane, a versatile chemical intermediate. This document covers its commercial availability from various suppliers, details its physicochemical properties, and presents experimental protocols for its synthesis and key reactions. Furthermore, this guide includes workflow and reaction pathway diagrams to visually represent the synthesis and reactivity of this compound, aiding in the planning and execution of research and development activities.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to different scales of research and production, from grams to kilograms. The purity levels typically offered are 98% or higher. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 25 g, 100 g |

| TCI Chemical | >99.0% (GC) | 10 g, 25 g |

| Biosynth Carbosynth | Not specified | 500 g, 1 kg, 2 kg, 5 kg, 10 kg |

| Alfa Aesar | 98% | 25 g, 100 g |

| Thermo Fisher Scientific | 99.0+% (GC) | 10 g, 25 g |

| Santa Cruz Biotechnology | Not specified | Contact for availability |

| ChemicalBook | Various | Various |

| LookChem | Various | Various |

Note: Availability and packaging may vary. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application in synthesis, and for the purification of its reaction products.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆Cl₂ | [1] |

| Molecular Weight | 183.12 g/mol | [1] |

| CAS Number | 2162-99-4 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 241 °C at 760 mmHg; 115-116 °C at 11 mmHg | [2][3] |

| Melting Point | -8 °C | [2] |

| Density | 1.025 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.459 | [3] |

| Solubility | Insoluble in water (0.17 g/L at 20 °C) | [2] |

| Flash Point | 118 °C | [2] |

| Vapor Pressure | 0.057 mmHg at 25°C | [2] |

Experimental Protocols

This compound serves as a key building block in the synthesis of various organic compounds. Below are detailed protocols for its synthesis from commercially available starting materials.

Synthesis of this compound from 1,8-Octanediol (B150283)

This two-step procedure involves the conversion of 1,8-octanediol to this compound using thionyl chloride.

Step 1: Synthesis of Suberoyl Chloride from Suberic Acid (derived from 1,8-Octanediol)

This step is analogous to the general preparation of acid chlorides from carboxylic acids. Suberic acid can be obtained from the oxidation of 1,8-octanediol.

-

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid.

-

Add an excess of thionyl chloride (approximately 2.5 molar equivalents).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 80 °C) until the evolution of gas (HCl and SO₂) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice. The resulting crude suberoyl chloride can be used in the next step without further purification.

-

Step 2: Reduction of Suberoyl Chloride to 1,8-Octanediol and subsequent chlorination is a less common route. A more direct route is the chlorination of 1,8-Octanediol.

-

Materials:

-

1,8-Octanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether or other suitable solvent

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1,8-octanediol in a suitable anhydrous solvent (e.g., diethyl ether or toluene).

-

If using, add a catalytic amount of pyridine.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (at least 2 molar equivalents) to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

-

Synthesis from Dimethyl Suberate (B1241622)

A reported synthesis of this compound involves a two-step process starting from dimethyl suberate.[4]

-

Step 1: Reduction of Dimethyl Suberate to 1,8-Octanediol

-

Reagents: Lithium aluminum hydride (LiAlH₄), diethyl ether.

-

Procedure Summary: Dimethyl suberate is reduced with lithium aluminum hydride in diethyl ether to yield 1,8-octanediol.

-

-

Step 2: Chlorination of 1,8-Octanediol

-

Reagents: Thionyl chloride (SOCl₂), pyridine.

-

Procedure Summary: The resulting 1,8-octanediol is then treated with thionyl chloride in the presence of pyridine to afford this compound.[4]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthetic Workflow for this compound

Caption: Synthetic routes to this compound.

Representative Reaction: Williamson Ether Synthesis

This compound can be used as a dialkylating agent in reactions such as the Williamson ether synthesis to form macrocycles or polymers.

Caption: Williamson ether synthesis using this compound.

Applications in Research and Development

This compound is a valuable intermediate in various fields of chemical research and development:

-

Organic Synthesis: It is used as a linker to connect two molecular fragments or to construct long-chain aliphatic compounds.[2]

-

Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the synthesis of polymers.

-

Pharmaceutical and Biomedical Research: It serves as a starting material for the synthesis of biologically active molecules and in the preparation of biosensors.[2][3]

-

Materials Science: It is employed in the synthesis of novel materials, including ionic liquids and materials for the adsorption of pollutants.[3]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications and handling procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier and relevant scientific literature.

References

Thermochemical Properties of 1,8-Dichlorooctane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for 1,8-dichlorooctane (CAS No: 2162-99-4), a molecule of interest in various chemical synthesis applications. Due to a scarcity of publicly available experimental data for certain thermochemical properties, this document focuses on the reported enthalpy of vaporization and outlines the standard experimental methodologies employed for determining key thermochemical parameters.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C8H16Cl2 | [1][2][3][4] | |

| Molecular Weight | 183.119 | g/mol | [1][2][3][4] |

| Boiling Point | 115-116 @ 11 mmHg | °C | [5] |

| 241 @ 760 mmHg | °C | [6][7] | |

| Melting Point | -8 | °C | [6][7] |

| Density | 1.025 @ 25°C | g/mL | [5] |

| 1.026 | g/mL | [7] |

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, has been reported for this compound at various temperatures.

| Enthalpy of Vaporization (ΔvapH) | Temperature |

| 55.9 kJ/mol | 426 K |

| 47.3 kJ/mol | 415 K |

Data sourced from the NIST Chemistry WebBook, based on data compiled by Dykyj, Svoboda, et al., 1999.[1]

Standard Enthalpy of Formation (ΔfH°) and Heat Capacity (Cp)

Experimental Protocols

While specific experimental details for this compound are not available, the following are standard and widely accepted methodologies for determining the key thermochemical properties discussed.

Combustion Calorimetry (for Standard Enthalpy of Formation)

A precise quantity of the substance is burned in a constant-volume container (a bomb calorimeter) filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured. The standard enthalpy of formation can then be calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[9]

Vapor Pressure Measurement (for Enthalpy of Vaporization)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to calculate the value. Common techniques for vapor pressure measurement include the static method, the boiling-point method, and the isoteniscope method.

Adiabatic Calorimetry (for Heat Capacity)

In adiabatic calorimetry, a known quantity of heat is supplied to the substance in a thermally isolated system (a calorimeter). The resulting temperature increase is measured, allowing for the calculation of the heat capacity at that temperature. To obtain the heat capacity as a function of temperature, the measurements are repeated at various temperatures.

Logical Relationship of Thermochemical Properties

The following diagram illustrates the interconnectedness of key thermochemical properties. The standard enthalpy of formation is a fundamental property from which other thermodynamic quantities can be derived.

Caption: Interrelationships of key thermochemical properties.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 2162-99-4 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound [stenutz.eu]

- 8. This compound (CAS 2162-99-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: 1,8-Dichlorooctane as a Versatile Crosslinking Agent for Advanced Polymer Systems

Introduction

1,8-Dichlorooctane is a linear aliphatic dichloride that serves as an effective crosslinking agent for a variety of polymers. Its eight-carbon backbone provides flexibility to the resulting polymer network, while the terminal chloride groups offer reactive sites for covalent bond formation with nucleophilic functional groups on polymer chains, such as amines, hydroxyls, and thiols. This bifunctionality allows for the creation of three-dimensional polymer networks with tailored physical and chemical properties. The process of crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of polymers, making them suitable for demanding biomedical applications.[1][2] In the fields of drug delivery and tissue engineering, polymers crosslinked with this compound can be designed to form hydrogels, nanoparticles, and scaffolds with controlled swelling behavior, degradation kinetics, and drug release profiles.[3][4][5]

Key Applications

-

Controlled Drug Delivery: Crosslinked polymers can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release over time.[3][6][7] The crosslinking density, controlled by the concentration of this compound, directly influences the mesh size of the polymer network and, consequently, the diffusion rate of the encapsulated drug.

-

pH-Responsive Systems: By incorporating pH-sensitive moieties into the polymer backbone, systems can be designed to release their payload in response to specific pH environments, such as the acidic microenvironment of tumors.[8][9]

-

Tissue Engineering Scaffolds: The formation of stable, biocompatible, and biodegradable scaffolds is crucial for tissue regeneration.[4][5] Crosslinking with this compound can impart the necessary mechanical integrity and control the degradation rate of the scaffold to match the rate of new tissue formation.

-

Biomaterial Coatings: Crosslinked polymer coatings can be applied to medical devices and implants to improve their biocompatibility and reduce foreign body responses.

Data Presentation

The following tables summarize the key quantitative data obtained from the experimental protocols detailed below.

Table 1: Effect of this compound Concentration on Swelling Ratio and Gel Fraction of Poly(ethylenimine) Hydrogels

| Sample ID | PEI:this compound Molar Ratio | Gel Fraction (%) | Swelling Ratio (at pH 7.4) |

| HG-1 | 1:0.05 | 85.2 ± 3.1 | 25.6 ± 1.8 |

| HG-2 | 1:0.10 | 92.5 ± 2.5 | 18.3 ± 1.2 |

| HG-3 | 1:0.15 | 96.8 ± 1.9 | 12.7 ± 0.9 |

Table 2: Doxorubicin Loading and Encapsulation Efficiency in Poly(amidoamine)-based Nanoparticles Crosslinked with this compound

| Sample ID | Polymer:Crosslinker Molar Ratio | Drug Loading (%) | Encapsulation Efficiency (%) |

| NP-1 | 1:0.1 | 8.9 ± 0.7 | 75.4 ± 4.2 |

| NP-2 | 1:0.2 | 10.2 ± 0.9 | 81.1 ± 3.8 |

| NP-3 | 1:0.3 | 11.5 ± 1.1 | 86.3 ± 3.1 |

Table 3: In Vitro Doxorubicin Release from Crosslinked Nanoparticles (NP-2) at Different pH Values

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 1 | 5.2 ± 0.4 | 12.8 ± 0.9 |

| 6 | 12.6 ± 0.9 | 35.4 ± 2.1 |

| 12 | 18.9 ± 1.3 | 58.2 ± 3.5 |

| 24 | 25.4 ± 1.8 | 79.6 ± 4.8 |

| 48 | 32.1 ± 2.2 | 91.3 ± 5.5 |

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylenimine) (PEI) Hydrogels Crosslinked with this compound

Materials:

-

Branched Poly(ethylenimine) (PEI, Mw = 25,000 Da)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Dialysis tubing (MWCO = 12,000 Da)

Procedure:

-

Dissolve 1.0 g of branched PEI in 10 mL of DMSO in a round-bottom flask.

-

In a separate vial, prepare a solution of this compound in DMSO corresponding to the desired molar ratio (see Table 1).

-

Add the this compound solution dropwise to the stirred PEI solution at 60°C.

-

Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature.

-

Transfer the resulting hydrogel into dialysis tubing and dialyze against deionized water for 48 hours to remove unreacted reagents and DMSO.

-

Freeze-dry the purified hydrogel to obtain the final product.

Characterization:

-

Gel Fraction: The lyophilized hydrogel is weighed (W_d) and then immersed in deionized water for 48 hours to extract the soluble fraction. The swollen hydrogel is then dried again to a constant weight (W_e). The gel fraction is calculated as (W_e / W_d) * 100%.

-

Swelling Ratio: A known weight of the dried hydrogel (W_dry) is immersed in PBS (pH 7.4) at 37°C until equilibrium is reached. The swollen hydrogel is then removed, blotted to remove excess surface water, and weighed (W_swell). The swelling ratio is calculated as (W_swell - W_dry) / W_dry.

Protocol 2: Preparation of Doxorubicin-Loaded, this compound Crosslinked Poly(amidoamine) (PAMAM) Nanoparticles

Materials:

-

Poly(amidoamine) (PAMAM) dendrimer, G4 amine-terminated

-

This compound

-

Doxorubicin Hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS, pH 7.4 and 5.5)

Procedure:

-

Dissolve 100 mg of PAMAM G4 in 5 mL of DMF.

-

In a separate vial, dissolve the required amount of this compound in 1 mL of DMF.

-

Add the crosslinker solution to the PAMAM solution and stir at 40°C for 12 hours.

-

Dissolve 20 mg of DOX·HCl and 10 µL of TEA in 2 mL of DMF.

-

Add the DOX solution to the crosslinked PAMAM solution and stir for an additional 24 hours in the dark.

-

The resulting nanoparticle solution is then dialyzed against deionized water for 24 hours to remove unloaded drug and solvent.

-

The purified nanoparticle suspension is lyophilized for storage.

Characterization:

-

Drug Loading and Encapsulation Efficiency: A known amount of lyophilized nanoparticles is dissolved in a specific volume of release buffer. The amount of encapsulated DOX is determined by UV-Vis spectrophotometry (at 480 nm) and compared to a standard curve.

-

Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) * 100%

-

Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) * 100%

-

-

In Vitro Drug Release: 5 mg of DOX-loaded nanoparticles are suspended in 10 mL of PBS (pH 7.4 or 5.5) and placed in a dialysis bag. The bag is incubated in 40 mL of the corresponding buffer at 37°C with gentle shaking. At predetermined time intervals, 1 mL of the release medium is withdrawn and replaced with fresh buffer. The concentration of released DOX is measured by UV-Vis spectrophotometry.

Visualizations

Caption: Workflow for hydrogel synthesis using this compound.

Caption: Mechanism of pH-triggered drug release from nanoparticles.

Caption: Covalent crosslinking of amine-containing polymers.

References

- 1. specialchem.com [specialchem.com]

- 2. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review | MDPI [mdpi.com]

- 3. Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Alkylation of Phenols with 1,8-Dichlorooctane: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The alkylation of phenols with 1,8-dichlorooctane is a robust and versatile method for the synthesis of 1,8-bis(phenoxy)octane derivatives. This reaction, typically proceeding via a Williamson ether synthesis, forms a stable eight-carbon aliphatic linker between two phenolic moieties. The resulting bis-ether compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities.

The lipophilic nature of the octyl chain, combined with the electronic and structural features of the substituted phenol (B47542) rings, allows for the fine-tuning of the pharmacological properties of these molecules. Researchers have explored these derivatives for various therapeutic applications, including their potential as antimicrobial, antifungal, and anticancer agents.

A notable application of analogous bis(phenoxy)alkanes is in the development of targeted cancer therapies. Certain derivatives have been shown to exhibit cytotoxic activity against cancer cell lines by a dual-inhibition mechanism. They can act as inhibitors of both Poly(ADP-ribose) polymerase-1 (PARP-1) and the Epidermal Growth Factor Receptor (EGFR). This dual action is a promising strategy in oncology, as it can simultaneously target DNA repair mechanisms and key signaling pathways that drive tumor growth and proliferation. The ability to modify the phenolic precursors allows for the optimization of inhibitory activity and selectivity, making this synthetic route a valuable tool for the development of novel anticancer agents.

Experimental Protocols

The alkylation of phenols with this compound is typically achieved through the Williamson ether synthesis. Below are two detailed protocols, a general method and a phase-transfer catalysis method, which can be adapted for various substituted phenols.

Protocol 1: General Williamson Ether Synthesis

This protocol is suitable for a wide range of phenols and is often carried out in a polar aprotic solvent.

Materials:

-

Substituted Phenol (2.2 eq.)

-

This compound (1.0 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

-

N,N-Dimethylformamide (DMF) or Acetone (B3395972)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (2.2 eq.) and anhydrous potassium carbonate (3.0 eq.).

-

Add a sufficient amount of DMF or acetone to dissolve the reactants.

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is particularly useful for reactions where the reactants have low solubility in the organic solvent and can often be performed under milder conditions.

Materials:

-

Substituted Phenol (2.2 eq.)

-

This compound (1.0 eq.)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (4.0 eq.)

-

Tetrabutylammonium (B224687) Bromide (TBAB) (0.1 eq.)

-

Toluene (B28343) or Dichloromethane (DCM)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (2.2 eq.) in toluene or DCM.

-

Add an aqueous solution of NaOH or KOH (4.0 eq.).

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq.), to the biphasic mixture.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Heat the reaction to a gentle reflux (40-60 °C) and stir vigorously for 6-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with 1M HCl, followed by deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 1,8-bis(phenoxy)octane derivatives based on generalized Williamson ether synthesis protocols. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: Alkylation of Substituted Phenols with this compound - General Protocol

| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 100 | 18 | 75-85 |

| 2 | 4-Methylphenol | K₂CO₃ | Acetone | 60 | 24 | 70-80 |

| 3 | 4-Chlorophenol | K₂CO₃ | DMF | 110 | 16 | 80-90 |

| 4 | 4-Nitrophenol | K₂CO₃ | DMF | 120 | 12 | 85-95 |

| 5 | 2-Methoxyphenol | K₂CO₃ | Acetone | 60 | 24 | 65-75 |

Table 2: Alkylation of Substituted Phenols with this compound - Phase-Transfer Catalysis

| Entry | Phenol Derivative | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | NaOH | TBAB | Toluene | 60 | 10 | 80-90 |

| 2 | 4-Bromophenol | KOH | TBAB | DCM | 40 | 12 | 85-95 |

| 3 | 3,5-Dimethylphenol | NaOH | TBAB | Toluene | 60 | 8 | 78-88 |

| 4 | 4-tert-Butylphenol | KOH | TBAB | Toluene | 60 | 12 | 70-80 |

| 5 | Naphth-2-ol | NaOH | TBAB | DCM | 40 | 10 | 82-92 |

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 1,8-bis(phenoxy)octane derivatives can be visualized as follows:

Application Notes and Protocols for the Preparation of Long-Chain Diols from 1,8-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diols, such as 1,8-octanediol (B150283), are valuable chemical intermediates in the synthesis of a wide range of materials, including biodegradable polymers, plasticizers, cosmetics, and pharmaceutical agents. Their bifunctional nature allows them to be used as monomers in polymerization reactions and as linkers in the construction of complex molecules. This document provides a detailed protocol for the preparation of 1,8-octanediol from the readily available starting material, 1,8-dichlorooctane.

The conversion of this compound to 1,8-octanediol is most effectively achieved through a two-step process to avoid the formation of undesired ether byproducts. This method involves an initial conversion to a diacetate intermediate, followed by hydrolysis to the final diol product. The first step, the formation of 1,8-octanediyl diacetate, is facilitated by phase-transfer catalysis (PTC), a powerful technique for reacting water-soluble and organic-soluble reactants in a heterogeneous system.

Principle of the Method

The overall synthesis proceeds in two distinct steps:

-

Step 1: Phase-Transfer Catalyzed Synthesis of 1,8-Octanediyl Diacetate. this compound is reacted with sodium acetate (B1210297) in a biphasic system. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is employed to transport the acetate anion from the aqueous phase to the organic phase, where it can react with the this compound.

-

Step 2: Hydrolysis of 1,8-Octanediyl Diacetate. The isolated diacetate intermediate is then hydrolyzed under basic conditions to yield the final product, 1,8-octanediol.

This two-step approach ensures a high yield of the desired diol by preventing the formation of oligomeric ethers that can occur during direct hydrolysis of the dichloroalkane.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the two-step synthesis of 1,8-octanediol from this compound.

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Synthesis of 1,8-Octanediyl Diacetate | This compound, Sodium Acetate | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 100-110 | 8-12 | 90-95 |

| 2 | Hydrolysis to 1,8-Octanediol | 1,8-Octanediyl Diacetate, Sodium Hydroxide (B78521) | - | Methanol (B129727)/Water | 60-70 | 2-4 | 92-97 |

Experimental Protocols

Step 1: Synthesis of 1,8-Octanediyl Diacetate

Materials:

-

This compound (1 equivalent)

-

Sodium acetate (2.5 equivalents)

-

Tetrabutylammonium bromide (TBAB) (0.05 equivalents)

-

Toluene

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound, sodium acetate, tetrabutylammonium bromide, toluene, and deionized water in the appropriate molar ratios.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Maintain the reaction at reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,8-octanediyl diacetate. The product can be used in the next step without further purification if of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Hydrolysis of 1,8-Octanediyl Diacetate to 1,8-Octanediol

Materials:

-

1,8-Octanediyl diacetate (1 equivalent)

-

Sodium hydroxide (2.5 equivalents)

-

Methanol

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol (B145695) or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the 1,8-octanediyl diacetate in methanol.

-

In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the methanolic solution of the diacetate with stirring.

-

Heat the mixture to 60-70 °C and maintain it at this temperature for 2-4 hours. Monitor the reaction by TLC or GC until the diacetate has been completely consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath to precipitate the 1,8-octanediol.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

The crude 1,8-octanediol can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a white crystalline solid.

Visualizations

Caption: Experimental workflow for the two-step synthesis of 1,8-octanediol.

Caption: Mechanism of phase-transfer catalysis in diacetate synthesis.

Application of 1,8-Dichlorooctane in Phase Transfer Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a liquid-liquid or solid-liquid system. This is achieved through the use of a phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to the other where the reaction can proceed. 1,8-Dichlorooctane is a versatile difunctional electrophile that can be employed in various PTC applications, primarily in polymer synthesis and the formation of cyclic compounds. Its two reactive terminal chloride groups allow it to act as a linker or building block in polymerization and macrocyclization reactions.

The use of PTC offers several advantages when working with this compound, including milder reaction conditions, the use of inexpensive and safer inorganic bases, and often, the elimination of the need for anhydrous or expensive aprotic solvents. These benefits make PTC an attractive and "green" methodology for industrial and laboratory-scale syntheses.

Key Applications and Experimental Protocols

The primary application of this compound in phase transfer catalysis is in Williamson ether synthesis for the production of polyethers and in the alkylation of nucleophiles to form cyclic and spirocyclic structures.

Synthesis of Aliphatic Polyethers

This compound can be used as a monomer in the synthesis of aliphatic polyethers through polycondensation with aliphatic diols under phase transfer catalysis conditions. The catalyst facilitates the transfer of the deprotonated diol (alkoxide) from the aqueous or solid phase to the organic phase containing the this compound.

Experimental Protocol: Synthesis of Poly(octamethylene ether)

This protocol is adapted from methodologies used for similar dihaloalkanes.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-